6-bromo-4-N-methylquinoline-3,4-diamine
Description
Properties
IUPAC Name |
6-bromo-4-N-methylquinoline-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-13-10-7-4-6(11)2-3-9(7)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIGOMKEYQJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 6 Bromo 4 N Methylquinoline 3,4 Diamine
Reactivity of the Bromine Substituent at C-6 Position
The carbon-bromine bond at the C-6 position of the quinoline (B57606) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. mdpi.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. solubilityofthings.comnih.gov For this reaction to occur, the aromatic ring must be rendered electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govnih.gov
In the case of 6-bromoquinoline (B19933), the bromine atom is relatively inert to SNAr reactions under standard conditions due to the lack of strong intrinsic activation of the quinoline ring system at that position. However, the reactivity can be significantly enhanced by introducing an EWG, such as a nitro group (NO₂), at a position that can stabilize the negative charge of the Meisenheimer intermediate. A synthetic strategy involves the nitration of 6-bromoquinoline to introduce a nitro group at the C-5 position, which is para to the bromine atom. mdpi.com This activation facilitates the displacement of the bromide ion by various nucleophiles. mdpi.com For example, 6-bromo-5-nitroquinoline (B1267105) readily reacts with cyclic amines like piperazine (B1678402) under microwave irradiation to yield the corresponding 6-substituted product. mdpi.com
It is noteworthy that the reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom being attacked. nih.goviipseries.org
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine (B128534), 150 W Microwave, 74 °C, 45 min | 5-Nitro-6-(piperazin-1-yl)quinoline | mdpi.com |
Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netnih.gov For substrates like 6-bromoquinoline, palladium-catalyzed reactions such as the Sonogashira and Suzuki couplings are particularly effective for derivatization at the C-6 position. pharmaguideline.com These reactions proceed through a catalytic cycle that generally involves oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst and an amine base. nih.govwikipedia.org The reactivity of the halide partner generally follows the order I > Br > Cl, making aryl bromides effective substrates for this transformation. nih.gov
This methodology can be readily applied to 6-bromoquinoline derivatives to introduce alkynyl substituents at the C-6 position, which are valuable precursors for further synthetic manipulations. The reaction conditions are generally mild and tolerate a wide range of functional groups.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 6-Bromoquinoline | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Amine Base (e.g., Et₃N), THF, Room Temp. | 6-Alkynylquinoline | jlu.edu.cn |
The Suzuki coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. researchgate.net This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the transmetalation step.
6-Bromoquinoline electrophiles have been shown to be highly reactive partners in Suzuki couplings. The choice of palladium catalyst, ligand, and base can be crucial for achieving high yields, particularly with challenging heteroaryl coupling partners. This reaction provides a robust route to 6-aryl or 6-vinyl quinolines, significantly expanding the structural diversity achievable from the 6-bromo precursor.
| Aryl Halide | Organoboron Reagent | Catalyst/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 6-Bromoquinoline | Arylboronic Acid | Pd(OAc)₂, PCy₃ | Base (e.g., K₃PO₄), Solvent (e.g., Toluene), Heat | 6-Arylquinoline |
Transition-Metal-Catalyzed Cross-Coupling Reactions at C-6
Transformations of the Amine Functionalities at C-3 and C-4
The vicinal 3,4-diamine arrangement on the quinoline core is a key structural feature that enables a distinct set of chemical transformations, primarily involving the formation of new heterocyclic rings. This ortho-diamine moiety behaves similarly to its simpler analogue, o-phenylenediamine, which is a well-known precursor for various heterocycles.
The term "amination reactions" in this context refers to the further functionalization of the existing amine groups. The most significant derivatization pathway for quinoline-3,4-diamines is the cyclocondensation reaction with compounds containing two adjacent electrophilic centers. This leads to the formation of a new five-membered ring fused to the quinoline scaffold, resulting in the imidazo[4,5-c]quinoline system. mdpi.com
This transformation can be achieved by reacting the diamine with various one-carbon synthons. For instance, condensation with formic acid or its equivalent, such as triethyl orthoformate, yields the parent imidazo[4,5-c]quinoline ring system. The reaction with aldehydes under oxidative conditions or with carboxylic acids also leads to the formation of 2-substituted imidazo[4,5-c]quinolines. mdpi.com Similarly, reaction with 1,2-dicarbonyl compounds can be used to construct a fused six-membered pyrazine (B50134) ring. These cyclocondensation reactions provide a powerful and efficient route to complex, polycyclic heteroaromatic systems, which are of considerable interest in medicinal chemistry. iipseries.org
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| Quinoline-3,4-diamine | Triethyl orthoformate, Formic acid | Heat | Imidazo[4,5-c]quinoline | mdpi.com |
Oxidation and Reduction Chemistry of Quinoline Diamines
The oxidation and reduction chemistry of quinoline diamines, including 6-bromo-4-N-methylquinoline-3,4-diamine, is centered around the nitrogen atoms of both the heterocyclic core and the amino substituents, as well as the potential for reactions involving the quinoline ring system.
Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can activate the quinoline ring for further functionalization, particularly at the C2 and C4 positions. The amino groups themselves are susceptible to oxidation, which can lead to a variety of products, including nitroso or nitro compounds, or even polymerization, depending on the oxidant and reaction conditions. The presence of the electron-donating amino groups can increase the electron density of the quinoline ring, potentially making it more susceptible to oxidative degradation under harsh conditions.
Reduction: Reduction reactions on the this compound scaffold can be directed at several sites. The bromo substituent can be removed via catalytic hydrogenation or by using reducing agents like tin(II) chloride in ethanol (B145695), although this is less common than the reduction of nitro groups. If a nitro group were present on the ring, it could be selectively reduced to an amino group using reagents like Fe/HCl or SnCl2/HCl, a common strategy in the synthesis of aminoquinolines. The quinoline ring itself can be reduced under more forcing conditions. For instance, catalytic hydrogenation using platinum or palladium catalysts can reduce the pyridine (B92270) ring to afford a tetrahydroquinoline derivative. The choice of reducing agent and reaction conditions is crucial for achieving selectivity between the different functional groups.
| Reaction Type | Typical Reagents | Potential Products |
| Oxidation | Hydrogen peroxide, m-CPBA | Quinoline N-oxide |
| Stronger oxidants | Oxidized amino groups (nitroso, nitro), ring-opened products | |
| Reduction | Catalytic Hydrogenation (Pd/C, PtO2) | Debrominated product, Tetrahydroquinoline derivative |
| Metal/Acid (Fe/HCl, SnCl2/HCl) | Reduction of nitro groups (if present) to amino groups |
Scaffold Diversification and Heterocyclic Annulation Reactions
The this compound scaffold is a versatile platform for the synthesis of more complex molecules through polyfunctionalization and the construction of fused heterocyclic systems.
Polyfunctionalization of Quinoline Rings
The term polyfunctionalization refers to the introduction of multiple functional groups onto the quinoline core, enabling the fine-tuning of its chemical and physical properties. The bromine atom at the 6-position is a key handle for such modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling could be used to introduce an aryl or heteroaryl substituent at the 6-position.
Furthermore, the quinoline ring can be further functionalized through electrophilic aromatic substitution reactions like nitration. The introduction of a nitro group can serve a dual purpose: it can be subsequently reduced to an amino group, and it can activate adjacent leaving groups (like the bromine) towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the 6-position. The inherent reactivity of the diamino groups also allows for derivatization, such as acylation or alkylation, to further diversify the scaffold.
| Functionalization Strategy | Reaction Type | Potential Reagents | Resulting Modification |
| Bromine Modification | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of an aryl group at C6 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of an alkynyl group at C6 | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of an amino group at C6 | |
| Ring Functionalization | Nitration | HNO3/H2SO4 | Introduction of a nitro group |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., morpholine) on a nitro-activated bromoquinoline | Substitution of the bromo group |
Utilization as a Building Block for Complex Heterocyclic Compounds
The vicinal 3,4-diamine functionality in this compound is a key structural motif that allows it to serve as a building block for the synthesis of complex heterocyclic compounds through annulation reactions. These reactions involve the formation of a new ring fused to the quinoline core.
The two amino groups can react with a variety of bifunctional electrophiles to form five-, six-, or seven-membered heterocyclic rings. For example, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, would lead to the formation of pyrazino[2,3-c]quinoline derivatives. Reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-c]quinolines. The N-methyl group will influence the structure of the resulting fused ring system.
These annulation reactions provide a powerful tool for expanding the chemical space around the quinoline scaffold, leading to novel polycyclic aromatic systems with potentially interesting biological or material properties. The bromo substituent at the 6-position can be carried through these transformations and used for further diversification of the final complex heterocyclic compound.
| Reagent Type | Resulting Fused Ring | Example Fused Heterocycle |
| α-Dicarbonyl compound (e.g., glyoxal) | Pyrazine | Pyrazino[2,3-c]quinoline |
| Carboxylic acid or derivative (e.g., formic acid) | Imidazole (B134444) | Imidazo[4,5-c]quinoline |
| Phosgene or equivalent | Imidazolone | Imidazo[4,5-c]quinolin-2-one |
| Carbon disulfide | Imidazolethione | Imidazo[4,5-c]quinoline-2-thione |
Theoretical and Computational Chemistry Investigations of 6 Bromo 4 N Methylquinoline 3,4 Diamine and Analogs
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like 6-bromo-4-N-methylquinoline-3,4-diamine. These computational methods provide insights into molecular geometry, electronic structure, and reactivity, which are crucial for predicting the behavior of the compound in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. nih.gov This process, known as geometry optimization, involves calculating the electronic structure to find the lowest energy conformation. For quinoline (B57606) derivatives, DFT calculations, often utilizing the B3LYP functional with a split-valence basis set like 6-31+G(d,p) or 6-311+G(**), are standard for achieving accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netresearchgate.net
The introduction of substituents, such as the bromo, methyl, and diamine groups on the quinoline ring, can lead to variations in charge distribution and, consequently, affect the structural parameters of the molecule. researchgate.net Computational analysis allows for the exploration of different possible conformations and identifies the global minimum on the potential energy surface, representing the most stable form of the molecule. researchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
In quinoline and its analogs, the HOMO and LUMO are typically delocalized over the bicyclic aromatic backbone. nih.govresearchgate.net For instance, in studies of related 6-bromo quinazoline (B50416) derivatives, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov The energy gap for these analogs was calculated to be in the range of 4.5 to 4.7 eV. nih.gov These computational analyses provide valuable electronic parameters that help justify the molecule's behavior in various reactions. nih.gov
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6-Bromo quinazoline analog 1 | - | - | 4.71 |
| 6-Bromo quinazoline analog 2 | - | - | 4.57 |
| 2,3-Diphenylquinoxaline analog 1 | -5.60 | -3.04 | 2.56 |
| 2,3-Diphenylquinoxaline analog 2 | -5.83 | -3.16 | 2.67 |
This table presents data for analog compounds as reported in the literature. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates different potential values on the electron density surface using a color spectrum. Regions with negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, areas with positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. nih.gov
For a molecule like this compound, the nitrogen atoms of the diamine groups and the quinoline ring are expected to be electron-rich regions (red/yellow), indicating they are likely sites for electrophilic interaction. The hydrogen atoms bonded to nitrogen would represent electron-poor regions (blue). DFT-based local reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can also be calculated to provide a quantitative measure of the reactivity of different atomic sites within the molecule.
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge transfer, charge delocalization, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, the stability of the molecule arising from these electronic effects can be quantified. researchgate.net For substituted quinolines, NBO analysis can elucidate how the electron-donating or electron-withdrawing nature of the substituents influences the electronic structure and stability of the entire ring system.
Mechanistic Studies through Computational Modeling
Computational modeling is essential for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a comprehensive understanding of reaction mechanisms.
Bromination: The bromination of quinoline is a classic electrophilic aromatic substitution reaction. The position of substitution is highly dependent on the reaction conditions and the existing substituents on the quinoline ring. Computational studies can model the attack of a bromonium ion (or equivalent electrophile) on different positions of the quinoline ring. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, the most favorable reaction pathway can be determined, explaining the regioselectivity of the reaction. rsc.org
Amination: The amination of a bromoquinoline derivative can proceed through mechanisms such as nucleophilic aromatic substitution (SNAr). In this process, the presence of activating groups on the quinoline ring can facilitate the substitution of the bromine atom by an amine nucleophile. nih.gov For example, electron-withdrawing groups can reduce the electron density of the ring system, making it more susceptible to nucleophilic attack. nih.gov Computational modeling can elucidate the SNAr mechanism by characterizing the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide leaving group. Similarly, mechanisms for the amination of activated quinoline-N-oxides have also been proposed and can be investigated using computational methods to map the reaction coordinates and energy profiles. researchgate.net
Investigation of Selective N-Methylation Mechanisms and Stereochemistry
The selective N-methylation of quinoline derivatives is a critical process in modifying their chemical and biological properties. Theoretical and computational studies on analogous systems provide insights into the mechanisms governing this selectivity. While direct computational studies on this compound are not extensively available, research on similar quinoline structures offers valuable understanding.
The regioselectivity of methylation in quinoline systems with multiple nucleophilic nitrogen atoms is influenced by both electronic and steric factors. Quantum chemical calculations on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate have been used to understand the outcomes of alkylation. nih.gov In the case of this compound, the two amino groups at positions 3 and 4 present distinct electronic environments. The N-methylation would likely proceed via a nucleophilic substitution reaction where the nitrogen atom of the amino group attacks the methylating agent.
Computational studies can predict the most likely site of methylation by calculating the nucleophilicity of the nitrogen atoms. The nitrogen at the 4-position, already bearing a methyl group, is a tertiary amine, while the nitrogen at the 3-position is a primary amine. Further methylation at the 4-position is unlikely under standard conditions. Therefore, theoretical investigations would focus on the methylation of the 3-amino group.
The stereochemistry of the resulting methylated product is another important aspect that can be investigated computationally. While the quinoline ring itself is planar, the amino and methylamino groups can adopt different conformations. Density Functional Theory (DFT) calculations can be employed to determine the most stable conformations of the methylated product. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. For instance, in a study on N-Boc-pyrrolidine, computational methods correctly predicted the sense of induction in enantioselective lithiation, a process involving proton transfer that is analogous to the stereochemical outcomes of other reactions. nih.gov
The reaction conditions, such as the choice of solvent and base, can also influence the selectivity and stereochemistry of N-methylation. Theoretical models can incorporate solvent effects to provide a more accurate prediction of the reaction outcome. For example, the use of different bases such as triethylamine (B128534) or potassium carbonate can alter the reaction pathway and yield of methylation products in related quinoline systems. nih.gov
A summary of factors influencing selective N-methylation in quinoline analogs is presented in the table below.
| Factor | Influence on N-Methylation | Computational Investigation Method |
| Electronic Effects | Determines the nucleophilicity of different nitrogen atoms. | Calculation of atomic charges and frontier molecular orbitals (HOMO/LUMO). |
| Steric Hindrance | Affects the accessibility of nitrogen atoms to the methylating agent. | Molecular modeling and conformational analysis to identify sterically hindered sites. |
| Solvent Effects | Can stabilize transition states and influence reaction pathways. | Implicit or explicit solvent models in DFT calculations. |
| Nature of the Base | Affects the deprotonation of the amino group, influencing its nucleophilicity. | Modeling of the reaction mechanism in the presence of different bases. |
Theoretical Studies on Intramolecular Proton Transfer Processes
Intramolecular proton transfer (IPT) is a fundamental chemical process that can significantly impact the properties of molecules. In this compound, the proximity of the amino and methylamino groups at the 3 and 4 positions suggests the possibility of IPT. Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of such processes.
Computational investigations of IPT in similar systems, such as 2,5-diamino-1,4-benzoquinone, have proposed both stepwise and concerted mechanisms for the proton transfer. academie-sciences.fr In a stepwise mechanism, a proton is transferred from one amino group to the other via an intermediate state, while in a concerted mechanism, the proton transfer occurs in a single step through a transition state. DFT calculations can determine the energy barriers for both pathways, thereby predicting the more favorable mechanism. For 2,5-diamino-1,4-benzoquinone, the stepwise mechanism was found to have a lower energy barrier. academie-sciences.fr
The process of excited-state intramolecular proton transfer (ESIPT) is another area of interest, where proton transfer occurs upon photoexcitation. mdpi.comnih.govmdpi.com Time-dependent DFT (TD-DFT) is the primary computational tool for studying such phenomena. These studies can reveal changes in the electronic structure and geometry of the molecule in the excited state, which can facilitate proton transfer.
The strength of the intramolecular hydrogen bond between the two amino groups is a key factor in facilitating IPT. Computational methods can quantify the strength of this interaction. nih.gov The solvent environment can also play a crucial role in the proton transfer process. The polarizable continuum model (PCM) is often used in DFT calculations to simulate the effect of a solvent, which can stabilize the transition state and alter the energy barrier for proton transfer. academie-sciences.fr
Key parameters investigated in theoretical studies of intramolecular proton transfer are summarized below.
| Parameter | Significance in IPT | Computational Method |
| Energy Barrier | Determines the feasibility and rate of proton transfer. | DFT calculations to locate transition states and determine their energies. |
| Reaction Pathway | Elucidates the mechanism (stepwise vs. concerted). | Intrinsic Reaction Coordinate (IRC) calculations. |
| Intramolecular H-bond Strength | A stronger hydrogen bond often facilitates proton transfer. | Analysis of geometric parameters and vibrational frequencies. |
| Solvent Effects | The polarity of the solvent can influence the energetics of the process. | Polarizable Continuum Model (PCM) or explicit solvent models. |
| Excited State Dynamics | Investigates the possibility of photo-induced proton transfer. | Time-Dependent Density Functional Theory (TD-DFT). |
Solvent Effects and Intermolecular Interactions (excluding biological binding)
Computational Analysis of Solvent Interactions and Solvation Energies
The interaction of a solute molecule with its surrounding solvent can significantly influence its properties and reactivity. Computational chemistry provides powerful tools to analyze these interactions and quantify their energetic contributions. For this compound, understanding its behavior in different solvents is crucial for its potential applications.
The solvation-free energy (Gsol) is a key thermodynamic parameter that describes the energy change when a molecule is transferred from the gas phase to a solvent. It is typically calculated as the sum of polar and nonpolar contributions. acs.org The polar contribution arises from electrostatic interactions between the solute and solvent, while the nonpolar contribution is associated with the creation of the solute cavity in the solvent and van der Waals interactions.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to calculate solvation energies. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and provides a good approximation of the bulk solvent effects. For more detailed insights, explicit solvent models can be employed, where individual solvent molecules are included in the simulation, typically through molecular dynamics (MD) simulations.
DFT calculations can be combined with these solvent models to investigate how the electronic structure and geometry of this compound are affected by the solvent. For instance, the dipole moment of the molecule can change significantly in a polar solvent, which in turn affects its interactions with other molecules. A study on substituted quinolines demonstrated a correlation between ion differential mobility spectrometry (DMS) behavior and the affinity for solvent modifiers, which was rationalized through quantum chemical calculations of ion-solvent binding energies. researchgate.net
The following table summarizes the computational approaches used to analyze solvent interactions.
| Computational Method | Information Obtained |
| Implicit Solvent Models (e.g., PCM) | Calculation of solvation-free energies, analysis of bulk solvent effects on molecular properties. |
| Explicit Solvent Models (MD simulations) | Detailed insights into specific solute-solvent interactions, including hydrogen bonding and solvent structuring around the solute. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the solute is treated with a high level of theory (QM) and the solvent with a more approximate method (MM), providing a balance between accuracy and computational cost. |
Hydrogen Bonding Networks in Quinoline Derivatives
Hydrogen bonding is a critical intermolecular interaction that plays a pivotal role in the structure and function of chemical and biological systems. mdpi.comsmu.edunih.govmdpi.com For this compound, the presence of amino and methylamino groups provides sites for both hydrogen bond donation and acceptance, allowing for the formation of complex hydrogen bonding networks.
Computational studies are essential for characterizing these networks. Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations have been used to investigate the properties of intermolecular hydrogen bonds in quinoline derivatives. mdpi.com These methods provide a dynamic picture of the hydrogen bonds, revealing information about their strength, lifetime, and the potential for proton transfer.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electronic structure of hydrogen bonds. mdpi.com By analyzing the electron density at the bond critical point between the hydrogen donor and acceptor, QTAIM can provide a quantitative measure of the hydrogen bond strength and its nature (e.g., electrostatic vs. covalent character).
In the solid state, these hydrogen bonds can dictate the crystal packing of the molecule. Theoretical studies can predict the most stable crystal structures by exploring different hydrogen bonding arrangements. For example, in the crystal packing of some halogenated quinoline derivatives, intermolecular C-H···N hydrogen bonding has been observed. acs.org
The table below outlines the key aspects of hydrogen bonding networks in quinoline derivatives that can be investigated computationally.
| Aspect of Hydrogen Bonding | Computational Approach | Insights Gained |
| Geometry and Strength | DFT geometry optimizations, QTAIM analysis, analysis of vibrational frequencies. | Determination of hydrogen bond lengths and angles, quantification of bond strength. |
| Dynamics | Car-Parrinello Molecular Dynamics (CPMD), Path Integral Molecular Dynamics (PIMD). | Understanding the time evolution of hydrogen bonds, including proton transfer events. |
| Network Topology | Analysis of crystal structures, molecular dynamics simulations. | Identification of recurring hydrogen bonding motifs and their role in molecular assembly. |
| Cooperative Effects | High-level quantum chemical calculations on molecular clusters. | Understanding how multiple hydrogen bonds can reinforce each other. |
Strategic Research Directions and Future Perspectives in 6 Bromo 4 N Methylquinoline 3,4 Diamine Chemistry
Rational Design and Synthesis of Novel Quinoline (B57606) Diamine Architectures
The rational design of new molecules based on the 6-bromo-4-N-methylquinoline-3,4-diamine scaffold hinges on a deep understanding of how its structure dictates its chemical behavior. By systematically modifying the core and its substituents, researchers can fine-tune the electronic and steric properties to achieve desired reactivity and, ultimately, function.
Substituents on the quinoline ring profoundly influence its chemical reactivity through a combination of electronic and steric effects. mdpi.comnih.gov In this compound, these effects are critical in directing the outcome of chemical reactions.
Steric Effects : The N-methyl group introduces greater steric hindrance around the 4-amino position compared to the unsubstituted 3-amino group. This steric bulk can influence the regioselectivity of reactions involving the diamine functionalities, potentially favoring transformations at the less hindered primary amine. Similarly, the size of incoming reagents or catalysts in cross-coupling reactions at the 6-bromo position can be a determining factor in reaction efficiency.
The following table summarizes the expected influence of the key substituents on the reactivity of the core scaffold.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
| Bromo (-Br) | 6 | Inductively withdrawing (-I), Resonance donating (+R) | Moderate | Provides a key site for cross-coupling reactions; modulates overall ring electron density. |
| Amino (-NH₂) | 3 | Strongly donating (+R) | Low | Increases nucleophilicity; directs electrophilic attack. |
| N-methylamino (-NHCH₃) | 4 | Strongly donating (+R) | Moderate | Increases nucleophilicity; may sterically hinder reactions at the 4-position. |
Integration of Advanced Analytical Techniques in Synthetic and Mechanistic Research
The synthesis of novel derivatives from this compound and the study of their reaction mechanisms necessitate the use of advanced analytical techniques. Spectroscopic methods are indispensable for confirming molecular structures, monitoring reaction progress, and characterizing final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide definitive evidence of their chemical structure. bbhegdecollege.com
¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons on the quinoline core, the protons of the amine groups, and the methyl protons. uncw.eduresearchgate.net The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of substituents, allowing for confirmation of, for example, successful cross-coupling at the 6-position. The disappearance of a reactant's signal and the appearance of a product's signal can be used to monitor the reaction's progress over time. rsc.org
¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the bromine, nitrogen, and methyl groups are particularly diagnostic.
The table below outlines the expected ¹H NMR chemical shift ranges for the parent compound.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H (Quinoline) | 6.5 - 8.5 | Singlet, Doublet | Specific shifts and coupling constants depend on the substitution pattern. |
| Amine-H (-NH₂) | Broad, variable | Singlet | Position is solvent and concentration dependent; may exchange with D₂O. |
| Amine-H (-NHCH₃) | Broad, variable | Singlet | Position is solvent and concentration dependent; may exchange with D₂O. |
| Methyl-H (-CH₃) | 2.5 - 3.5 | Singlet | A sharp signal characteristic of the N-methyl group. |
While NMR is paramount for detailed structural analysis, IR and UV-Vis spectroscopy offer complementary information for molecular characterization.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. jmchemsci.com For this compound and its derivatives, characteristic absorption bands would confirm the presence of N-H bonds (amines), C-H bonds (aromatic and aliphatic), and the aromatic C=C and C=N bonds of the quinoline ring. nih.gov For example, the N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, while the aromatic ring stretches are found between 1400-1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core is a chromophore with characteristic absorption bands in the UV region. Modification of the substituents, such as replacing the bromine atom via a Suzuki coupling, will alter the conjugation of the π-electron system, leading to predictable shifts (either bathochromic or hypsochromic) in the absorption maxima. nih.gov This technique is useful for confirming that a reaction has altered the electronic structure of the core scaffold.
Role as a Privileged Scaffold for Chemical Probe Development and Library Synthesis
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets by making specific modifications. nih.govnih.gov The quinoline core is a well-established privileged structure, and this compound represents a highly functionalized version of this scaffold, making it an ideal starting point for developing chemical probes and synthesizing compound libraries. mdpi.commdpi.com
The strategic arrangement of reactive sites allows for a combinatorial approach to synthesis. The bromine atom can be used as an anchor point for introducing a diverse set of substituents through various cross-coupling reactions. Simultaneously, the two different amine groups can be selectively reacted to build new heterocyclic systems or to attach other pharmacophoric elements. This multi-directional derivatization capability enables the rapid generation of a large library of structurally diverse compounds from a single, advanced intermediate. mdpi.com Such libraries are invaluable for high-throughput screening campaigns aimed at discovering new drug candidates or chemical probes to investigate biological pathways. The inherent drug-like properties of the quinoline core, combined with the potential for extensive and systematic structural modification, positions this compound as a valuable building block for future drug discovery efforts. nih.gov
Development of Efficient Routes for Structurally Diverse Compound Libraries
The ability to generate a wide array of derivatives from a core scaffold is essential for systematic structure-activity relationship (SAR) studies and the discovery of new lead compounds. For this compound, the development of efficient and versatile synthetic routes is the first critical step. Future research should focus on modular approaches that allow for the easy introduction of diverse functional groups at various positions on the quinoline ring system.
One promising avenue is the adaptation of multicomponent reactions (MCRs) , which enable the construction of complex molecules from three or more starting materials in a single step. rsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate structural diversity. rsc.org Methodologies like the Friedländer, Povarov, or Ugi reactions, traditionally used for quinoline synthesis, could be modified to assemble the core structure or to further functionalize the diamine moiety. rsc.orgmdpi.com
Furthermore, leveraging modern catalytic systems can provide access to a broad range of analogues. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for modifying the bromine substituent at the 6-position, allowing for the introduction of various aryl, alkyl, and amino groups. researchgate.net Iron(III)-catalyzed cascade reactions have also proven effective for the one-pot synthesis of substituted quinolines from simple starting materials like anilines, aldehydes, and nitroalkanes. rsc.org
The development of a robust synthetic platform for this compound and its derivatives would be significantly enhanced by employing a variety of established and innovative synthetic strategies. The table below outlines several key approaches that could be explored.
| Synthetic Strategy | Description | Potential for Diversity | Key Advantages |
| Modified Friedländer Annulation | Condensation of a substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. The starting materials can be varied to introduce diversity. mdpi.com | Substituents can be introduced on the benzene (B151609) and pyridine (B92270) rings. | Convergent, often high-yielding. |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components to form the quinoline core or append functionalities. rsc.org | High potential for creating complex and diverse structures in a single step. | High atom economy, operational simplicity, rapid library generation. rsc.org |
| Transition-Metal Cross-Coupling | Functionalization of the C-Br bond at the 6-position using catalysts like palladium or copper. researchgate.net | A vast array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced. | Well-established, high functional group tolerance. |
| C-H Bond Functionalization | Direct activation and functionalization of C-H bonds on the quinoline nucleus, avoiding the need for pre-functionalized substrates. rsc.org | Allows for late-stage modification of the scaffold at otherwise difficult-to-access positions. rsc.org | Step-economic, reduces waste. |
| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines using electrophilic reagents like iodine or bromine to form substituted quinolines. nih.gov | Can introduce halogen or other heteroatom substituents at the 3-position. nih.gov | Mild reaction conditions, good functional group tolerance. |
Contributions to Methodological Advancements in Organic Synthesis
The pursuit of novel quinoline derivatives like this compound can serve as a driving force for innovation in synthetic organic chemistry. The unique electronic and steric properties of this scaffold can challenge existing methods and spur the development of new ones.
A key area for advancement lies in the development of regioselective functionalization techniques. The presence of multiple reactive sites—the C-Br bond, the two distinct amine groups, and several C-H bonds on the aromatic rings—makes selective modification a significant challenge. Overcoming this challenge would require the design of sophisticated protecting group strategies, novel directing groups for C-H activation, or highly selective catalytic systems. rsc.org Success in this area would contribute valuable tools to the broader field of organic synthesis.
Furthermore, the synthesis of this compound and its analogues provides a platform for promoting green chemistry principles . nih.gov Research could focus on developing syntheses that utilize environmentally benign solvents, catalyst-free conditions, or energy-efficient methods like microwave or ultrasound irradiation. benthamdirect.comjocpr.com For instance, modifying classical quinoline syntheses like the Doebner-von Miller or Skraup reactions to proceed in greener media or under flow conditions would represent a significant methodological improvement. mdpi.comnih.gov
The synthesis of complex quinolines also drives innovation in catalysis. The need for efficient and selective reactions has led to the development of novel transition-metal catalysts (e.g., based on rhodium, cobalt, ruthenium) and metal-free organocatalysts. mdpi.com For example, rhodium-catalyzed ortho-C–H bond activation and subsequent cyclization represents an efficient route to substituted quinolines. mdpi.com The challenges posed by the this compound scaffold could inspire the design of next-generation catalysts with enhanced activity and selectivity.
The table below summarizes potential contributions to organic synthesis that could arise from research into this compound.
| Area of Advancement | Specific Contribution | Broader Impact |
| Catalysis | Development of new catalysts (transition-metal or organocatalysts) for regioselective functionalization. mdpi.com | Provides new tools for the synthesis of other complex heterocyclic compounds. |
| Green Chemistry | Creation of solvent-free, microwave-assisted, or one-pot synthetic protocols for quinoline diamines. nih.govbenthamdirect.com | Reduces the environmental impact of chemical synthesis and improves efficiency. |
| Reaction Discovery | Innovation of novel cyclization, annulation, or C-H functionalization strategies to build and modify the quinoline core. rsc.orgmdpi.com | Expands the toolkit of synthetic organic chemists for constructing complex molecules. |
| Combinatorial Chemistry | Establishment of efficient solid-phase or solution-phase parallel synthesis methods for generating quinoline diamine libraries. | Accelerates the drug discovery process by enabling rapid synthesis of diverse compound collections. |
| Mechanistic Understanding | Elucidation of reaction mechanisms for complex transformations, such as multicomponent or cascade reactions leading to quinoline formation. rsc.org | Allows for the rational design of more efficient and selective synthetic routes. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-bromo-4-N-methylquinoline-3,4-diamine, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves halogenation (bromination) of quinoline precursors followed by amination and N-methylation. Key steps include nucleophilic substitution at the 4-position and regioselective bromination at the 6-position. Reaction efficiency depends on catalysts (e.g., Pd-based catalysts for cross-coupling), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and temperature control to minimize side reactions .
Q. How does the presence of bromine and N-methyl groups influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : Bromine increases electrophilicity at the 6-position, facilitating nucleophilic substitution or cross-coupling reactions. The N-methyl group enhances solubility in organic solvents and stabilizes the amine via steric hindrance, reducing unwanted protonation in acidic conditions. UV-Vis spectroscopy and HPLC can track these effects experimentally .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., bromine-induced deshielding at C6).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 281.03).
- X-ray Crystallography : Resolves halogen bonding patterns and confirms regiochemistry (as seen in related quinoline derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
- Methodological Answer : Use a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 factorial experiment can identify interactions between Pd(OAc) concentration (0.5–2.0 mol%), reaction time (12–24 hrs), and solvent (THF vs. DMF). Response surface methodology (RSM) then models optimal conditions .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity.
- Dose-Response Analysis : Use Hill slopes to validate potency (e.g., IC discrepancies may arise from assay sensitivity thresholds) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
